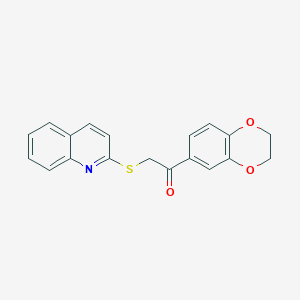
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-quinolinylthio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-quinolinylthio)ethanone, also known as E/Z-QA, is a synthetic compound that has been widely used in scientific research. It belongs to the family of quinoline-based compounds and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.
Wirkmechanismus
The exact mechanism of action of E/Z-QA is not fully understood. However, studies have suggested that it exerts its effects by modulating various signaling pathways in cells. For example, E/Z-QA has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. It has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
E/Z-QA has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in inflammation. In addition, E/Z-QA has been shown to increase the expression of antioxidant enzymes such as HO-1 and NQO1.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of E/Z-QA is its versatility in various laboratory experiments. It can be easily synthesized and has been used in various assays such as cell viability assays, ELISA assays, and Western blotting. However, one limitation of E/Z-QA is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on E/Z-QA. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the exact mechanism of action of E/Z-QA and to explore its potential use in other disease conditions.
Conclusion:
In conclusion, E/Z-QA is a synthetic compound that has shown promising results in various scientific studies. It has been found to possess anti-inflammatory, anti-tumor, and neuroprotective properties. While there are still many unanswered questions about its mechanism of action and potential therapeutic applications, E/Z-QA represents an exciting area of research for future studies.
Synthesemethoden
The synthesis of E/Z-QA involves a multi-step process that requires expertise in organic chemistry. The most common method involves the reaction of 2-chloroquinoline with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thioacetic acid to yield E/Z-QA.
Wissenschaftliche Forschungsanwendungen
E/Z-QA has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. In a study published in the Journal of Medicinal Chemistry, E/Z-QA was found to inhibit the growth of cancer cells in vitro and in vivo. Another study published in the Journal of Neurochemistry demonstrated the neuroprotective effects of E/Z-QA in a mouse model of Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-quinolin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c21-16(14-5-7-17-18(11-14)23-10-9-22-17)12-24-19-8-6-13-3-1-2-4-15(13)20-19/h1-8,11H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLXUZHRQHLRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-quinolin-2-ylsulfanylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5855459.png)

![1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5855467.png)


![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5855492.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide](/img/structure/B5855500.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-3-fluorobenzamide](/img/structure/B5855508.png)
![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5855521.png)
![3-amino-4,6-dimethyl-N-2-naphthylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5855533.png)
![N-[3-(hydrazinocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B5855537.png)


![methyl 4,5-dimethoxy-2-[(1-piperidinylacetyl)amino]benzoate](/img/structure/B5855558.png)